molecular formula C12H14O B1325469 Cyclopropyl 2,6-dimethylphenyl ketone CAS No. 870002-28-1

Cyclopropyl 2,6-dimethylphenyl ketone

Cat. No. B1325469
CAS RN: 870002-28-1
M. Wt: 174.24 g/mol
InChI Key: KTGJMZINBPMLEJ-UHFFFAOYSA-N
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Description

Cyclopropyl 2,6-dimethylphenyl ketone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 .


Synthesis Analysis

The synthesis of cyclopropyl ketones, including this compound, can be challenging due to the complex molecular architectures containing cyclopropanes . A recent study describes a SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 .


Chemical Reactions Analysis

Cyclopropyl ketones, including this compound, can undergo SmI2-catalyzed intermolecular radical coupling with alkynes . This process delivers a library of decorated cyclopentenes .


Physical And Chemical Properties Analysis

This compound is a colorless oil . It has a molecular weight of 174.24 .

Scientific Research Applications

  • Catalytic Applications : Cyclopropyl ketones, including derivatives like Cyclopropyl 2,6-dimethylphenyl ketone, are used in gold(I)-catalyzed asymmetric cycloaddition reactions. This process efficiently obtains optically active cyclopropyl ketones, which have broad applications in synthesis (Zhang & Zhang, 2012).

  • Computational Chemistry Studies : Computational studies using density functional theory have been conducted to understand the mechanisms of reactions involving cyclopropyl ketones, such as their cycloaddition with isocyanides (Wu, Xu, & Xie, 2005).

  • Synthesis of Complex Molecules : Cyclopropyl ketones are key intermediates in forming densely functionalized cyclopentane products, useful in the synthesis of various complex molecules (Liu & Montgomery, 2006).

  • Photocatalysis Research : The derivatives of cyclopropyl phenyl ketone, including this compound, can be used in photocatalytic systems for initiating formal [3+2] reactions with olefins, leading to the creation of substituted cyclopentane ring systems (Lu, Shen, & Yoon, 2011).

  • Diels-Alder Reactions : Cyclopropyl ketones, including this compound, are used in Diels-Alder reactions, exhibiting high reactivity and selectivity, providing a versatile method for creating complex molecular structures (Fisher, Smith, & Fox, 2013).

  • Solid Acid Catalysis : These ketones have been used in studies related to solid acid catalysts for one-pot acetalization reactions, important in the synthesis of various organic compounds (Thomas, Prathapan, & Sugunan, 2005).

  • Homogeneous Catalysis : Cyclopropyl ketones are used in homogeneous catalysis, particularly in asymmetric additions and functionalization reactions (Nicolas, Roisnel, Maux, & Simonneaux, 2009).

  • Ring-Opening Reactions : These compounds are crucial in studying ring-opening reactions, offering insights into reaction mechanisms and pathways (Venkatesh, Ila, Junjappa, Mathur, & Huch, 2002).

  • Lewis Acid Mediated Reactions : They are involved in Lewis acid-mediated reactions, which is an essential area in organic chemistry for synthesizing various heterocyclic compounds (Yang & Shi, 2005).

  • Organocatalytic Reactions : Cyclopropyl ketones are used in organocatalytic rearrangements, expanding the scope of hydrogen borrowing catalysis and enabling the formation of complex molecular structures (Zhang et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, Cyclopropyl phenyl ketone, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

The study of SmI2-catalyzed intermolecular radical coupling of aryl cyclopropyl ketones and alkynes lays further groundwork for the future use of the classical reagent SmI2 in contemporary radical catalysis . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .

Biochemical Analysis

Biochemical Properties

Cyclopropyl 2,6-dimethylphenyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form covalent bonds with certain biomolecules, affecting their structure and function.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell growth and differentiation . This modulation can lead to changes in gene expression, affecting the production of proteins that are essential for cellular functions. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of certain genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which catalyze the oxidation of the cyclopropyl group . This oxidation can lead to the formation of reactive intermediates that may further interact with other biomolecules. The metabolic pathways of this compound also involve conjugation reactions, where the compound is linked to other molecules to facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. Once inside the cell, this compound can accumulate in certain compartments, depending on its affinity for specific binding proteins. This localization can influence the compound’s activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for the compound’s role in regulating cellular metabolism and other biochemical processes.

properties

IUPAC Name

cyclopropyl-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGJMZINBPMLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642495
Record name Cyclopropyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870002-28-1
Record name Cyclopropyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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